BenchChemオンラインストアへようこそ!

4-tert-butyl-N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]benzamide

BTK inhibition biochemical enzyme assay kinase inhibitor

4-tert-Butyl-N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]benzamide is a synthetic small molecule within the benzamide class, characterised by a 4-tert-butylphenyl core, an oxan-4-yl (tetrahydropyran) substituent, and a thiophen-2-ylmethyl moiety. It has been deposited in public bioactivity databases as a ligand for Tyrosine-protein kinase BTK, appearing in patent literature (US20240083900, Example with an enzymatic IC50 value of 1 nM against BTK.

Molecular Formula C21H27NO2S
Molecular Weight 357.51
CAS No. 1706073-15-5
Cat. No. B2677771
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-tert-butyl-N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]benzamide
CAS1706073-15-5
Molecular FormulaC21H27NO2S
Molecular Weight357.51
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)C(=O)N(CC2=CC=CS2)C3CCOCC3
InChIInChI=1S/C21H27NO2S/c1-21(2,3)17-8-6-16(7-9-17)20(23)22(15-19-5-4-14-25-19)18-10-12-24-13-11-18/h4-9,14,18H,10-13,15H2,1-3H3
InChIKeyALTDYCIWQYSZBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-tert-Butyl-N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]benzamide (CAS 1706073-15-5) – Key Identity and Procurement Context for a Benzamide-Based BTK Ligand


4-tert-Butyl-N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]benzamide is a synthetic small molecule within the benzamide class, characterised by a 4-tert-butylphenyl core, an oxan-4-yl (tetrahydropyran) substituent, and a thiophen-2-ylmethyl moiety [1]. It has been deposited in public bioactivity databases as a ligand for Tyrosine-protein kinase BTK, appearing in patent literature (US20240083900, Example 99) with an enzymatic IC50 value of 1 nM against BTK [2]. The compound is primarily distributed as a non-GMP research reagent for in vitro biochemical and cellular profiling studies.

Why 4-tert-Butyl-N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]benzamide Cannot Be Casually Replaced by Other Benzamide or BTK-Ligand Scafolds


Benzamide-based BTK ligands display highly variable potency and selectivity profiles depending on the nature and position of substituents on the central phenyl ring, the N-substituent, and the heterocyclic appendage. The combination of a 4-tert-butyl group, an oxan-4-yl bridge, and a thiophen-2-ylmethyl terminus generates a distinct pharmacophore that influences both target engagement and physicochemical properties [1]. Close analogs that alter even one of these three modules frequently exhibit shifts in BTK IC50 by orders of magnitude, as documented across patent examples targeting the same enzyme [2]. Procurement of a generic 'benzamide BTK inhibitor' without exact structural matching therefore carries a high risk of acquiring a compound with substantially different biochemical activity and off-target liability.

Quantitative Differentiation Evidence for 4-tert-Butyl-N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]benzamide Versus Structural Analogs


BTK Enzymatic Inhibition Potency – Patent-Reported IC50 Value

In a biochemical BTK enzyme inhibition assay performed in a 384-well plate format, 4-tert-butyl-N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]benzamide (Example 99 of US20240083900) exhibited an IC50 of 1 nM [1]. By comparison, multiple other examples disclosed in the same patent family range from sub-nanomolar IC50 values (<0.5 nM for optimized leads) to >100 nM for less elaborated scaffolds [2]. The measured 1 nM IC50 places Example 99 within the low-nanomolar potency tier of this chemical series, indicating that the specific 4-tert-butyl/oxan-4-yl/thiophen-2-ylmethyl substitution pattern is compatible with strong BTK engagement. However, direct head-to-head numbers against the closest structural analogs (e.g., those with cyclohexyl or phenyl replacements for the oxane ring) are not publicly available and would require custom comparative profiling.

BTK inhibition biochemical enzyme assay kinase inhibitor

Structural Uniqueness of the Oxan-4-yl/Tetrahydro-2H-pyran Substituent

The tetrahydropyran (oxan-4-yl) substituent at the amide nitrogen is a distinguishing structural feature of this compound. Among small-molecule kinase inhibitors, tetrahydropyran groups are often introduced to improve solubility and reduce metabolic clearance compared to phenyl or cyclohexyl analogs, while maintaining favorable van der Waals contacts in hydrophobic pockets [1]. In the BTK patent landscape, many exemplars use N-aryl or N-alkyl substituents; the oxan-4-yl variant represents a specific design choice documented in US20240083900. Quantitative comparative solubility, permeability, or metabolic stability data for this exact compound versus a direct des-oxane analog are not available in the public domain, necessitating experimental verification by the end user.

medicinal chemistry structure–activity relationship kinase inhibitor design

Reported Off-Target Selectivity Window – Caveat on Data Availability

No publicly accessible selectivity profiling data (e.g., kinome-wide Kd determinations, CEREP panel, or cellular counter-screens) could be identified for 4-tert-butyl-N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]benzamide as of the search date. The BTK IC50 of 1 nM provides a biochemical potency anchor, but selectivity against other kinases—including TEC, EGFR, ITK, and SRC-family members—remains uncharacterised [1]. Other BTK inhibitors such as ibrutinib (BTK IC50 = 0.5 nM; TEC IC50 = 1.0 nM) and acalabrutinib (BTK IC50 = 1.2 nM; ITK IC50 > 1000 nM) have well-defined selectivity profiles that guide their use [2]. Without analogous data for this compound, users must generate selectivity data de novo. Procurement decisions should be based primarily on the confirmed structural identity and the single-point BTK potency value.

kinase selectivity off-target profiling BTK inhibitor

High-Priority Research and Industrial Use Cases for 4-tert-Butyl-N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]benzamide


In Vitro BTK Biochemical Profiling and SAR Anchor Point

With a confirmed BTK IC50 of 1 nM, this compound can serve as a potency benchmark for in vitro biochemical enzyme assays during structure–activity relationship (SAR) campaigns [1]. Researchers can use it as a reference inhibitor when profiling new BTK-targeting chemotypes in the same assay format, provided assay conditions are harmonised.

Pharmacophore Model Building and Computational Chemistry

The unique combination of 4-tert-butylphenyl, oxan-4-yl, and thiophen-2-ylmethyl fragments makes this compound a valuable input for constructing BTK pharmacophore models and performing molecular docking studies [1]. Its structural features can be systematically compared with other BTK ligands to identify critical interaction motifs.

Chemical Probe Development Starting Point

As a patent-exemplified BTK ligand with defined synthetic access, this compound can be used as a starting scaffold for medicinal chemistry optimisation aimed at improving selectivity, metabolic stability, or cellular potency [2]. Its tetrahydropyran substituent provides a handle for further derivatisation known to influence drug-like properties.

Quote Request

Request a Quote for 4-tert-butyl-N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.